molecular formula C14H14N4O4 B3017140 N'1,N'4-bis(2-furylmethylene)succinohydrazide CAS No. 797-24-0

N'1,N'4-bis(2-furylmethylene)succinohydrazide

Cat. No.: B3017140
CAS No.: 797-24-0
M. Wt: 302.29
InChI Key: CLNWLYHYTOUZNX-KAVGSWPWSA-N
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Description

N’1,N’4-bis(2-furylmethylene)succinohydrazide is an organic compound with the molecular formula C14H14N4O4 It features two furan rings attached to a succinohydrazide backbone through methylene linkages

Scientific Research Applications

N’1,N’4-bis(2-furylmethylene)succinohydrazide has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug design.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

N’1,N’4-bis(2-furylmethylene)succinohydrazide can be synthesized through a condensation reaction between succinohydrazide and 2-furaldehyde. The reaction typically involves mixing equimolar amounts of succinohydrazide and 2-furaldehyde in an appropriate solvent, such as ethanol or methanol. The mixture is then heated under reflux conditions for several hours to facilitate the formation of the desired product. The reaction can be represented as follows:

Succinohydrazide+2×2-FuraldehydeN’1,N’4-bis(2-furylmethylene)succinohydrazide+2×Water\text{Succinohydrazide} + 2 \times \text{2-Furaldehyde} \rightarrow \text{N'1,N'4-bis(2-furylmethylene)succinohydrazide} + 2 \times \text{Water} Succinohydrazide+2×2-Furaldehyde→N’1,N’4-bis(2-furylmethylene)succinohydrazide+2×Water

Industrial Production Methods

While specific industrial production methods for N’1,N’4-bis(2-furylmethylene)succinohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’1,N’4-bis(2-furylmethylene)succinohydrazide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The hydrazone linkages can be reduced to form hydrazines.

    Substitution: The furan rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Brominated or nitrated furan derivatives.

Mechanism of Action

The mechanism of action of N’1,N’4-bis(2-furylmethylene)succinohydrazide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The furan rings and hydrazone linkages play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N’1,N’4-bis(2-thienylmethylene)succinohydrazide: Similar structure but with thiophene rings instead of furan rings.

    N’1,N’4-bis(2-pyridylmethylene)succinohydrazide: Similar structure but with pyridine rings instead of furan rings.

Uniqueness

N’1,N’4-bis(2-furylmethylene)succinohydrazide is unique due to the presence of furan rings, which impart distinct electronic and steric properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

N,N'-bis[(E)-furan-2-ylmethylideneamino]butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O4/c19-13(17-15-9-11-3-1-7-21-11)5-6-14(20)18-16-10-12-4-2-8-22-12/h1-4,7-10H,5-6H2,(H,17,19)(H,18,20)/b15-9+,16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLNWLYHYTOUZNX-KAVGSWPWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=NNC(=O)CCC(=O)NN=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=N/NC(=O)CCC(=O)N/N=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701329361
Record name N,N'-bis[(E)-furan-2-ylmethylideneamino]butanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701329361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26671336
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

797-24-0
Record name N,N'-bis[(E)-furan-2-ylmethylideneamino]butanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701329361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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